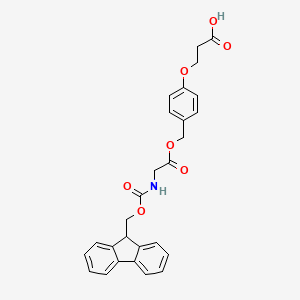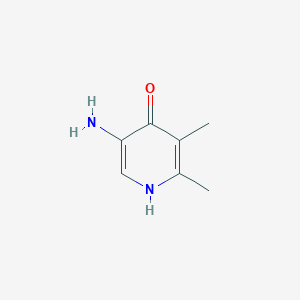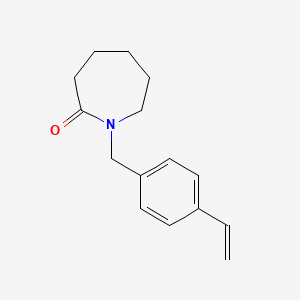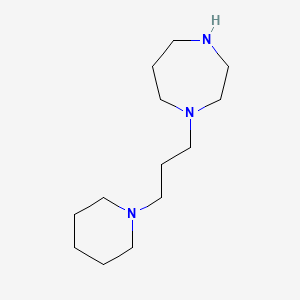
N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine; 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine (DCBM) is a versatile chemical compound with a variety of uses in scientific research. It is a white, crystalline solid with a melting point of 183-185 °C and a purity of 97%. DCBM is used in a variety of synthetic organic chemistry methods, including the synthesis of various heterocyclic compounds such as pyridines, pyrazines, and quinolines. DCBM is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, DCBM has been used in the synthesis of a number of other compounds, including peptides and peptidomimetics.
Mécanisme D'action
The mechanism of action of N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine; 97% is not fully understood. However, it is thought to act as a catalyst in the reaction of aldehydes and amines. In the reaction of 2,6-dichlorobenzaldehyde with 2-chloromethylmorpholine, the N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine; 97% acts as a catalyst and facilitates the formation of a Schiff base intermediate. This intermediate can then be further reacted to form a variety of heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine; 97% are not well understood. However, it is known to be a relatively non-toxic compound and is not known to be carcinogenic or mutagenic. In addition, N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine; 97% does not have any known effects on the environment.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine; 97% has several advantages for use in laboratory experiments. It is a relatively non-toxic compound and is not known to be carcinogenic or mutagenic. In addition, it is relatively inexpensive and readily available. However, it can be difficult to handle due to its hygroscopic nature and should be stored in a dry environment.
Orientations Futures
There are a number of potential future directions for the use of N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine; 97% in scientific research. For example, it could be used in the synthesis of new pharmaceuticals, agrochemicals, and other organic compounds. In addition, it could be used in the synthesis of peptides and peptidomimetics. Finally, it could be used in the synthesis of new materials, such as polymers and nanomaterials.
Méthodes De Synthèse
N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine; 97% can be synthesized using a number of different methods. One method involves the reaction of 2,6-dichlorobenzaldehyde with 2-chloromethylmorpholine in aqueous solution. The reaction is carried out at a temperature of about 60°C for about 4 hours. The reaction mixture is then cooled and the product is isolated by filtration. The product can then be purified by recrystallization.
Applications De Recherche Scientifique
N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine; 97% is used in a variety of scientific research applications. It is commonly used in the synthesis of heterocyclic compounds, such as pyridines, pyrazines, and quinolines. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine; 97% has been used in the synthesis of peptides and peptidomimetics.
Propriétés
IUPAC Name |
2-(chloromethyl)-4-[(2,6-dichlorophenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl3NO/c13-6-9-7-16(4-5-17-9)8-10-11(14)2-1-3-12(10)15/h1-3,9H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUIEUUTTIETLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=C(C=CC=C2Cl)Cl)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-(2,6-dichlorobenzyl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Bis[(N-2,4,6-trimethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6329290.png)











